2-{2-Chloro-4-mesyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoyl}-4,6-dihydroxycyclohexane-1,3-dione

Catalog No.
S1769917
CAS No.
912654-91-2
M.F
C17H16ClF3O8S
M. Wt
472.812
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-{2-Chloro-4-mesyl-3-[(2,2,2-trifluoroethoxy)meth...

CAS Number

912654-91-2

Product Name

2-{2-Chloro-4-mesyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoyl}-4,6-dihydroxycyclohexane-1,3-dione

IUPAC Name

2-[2-chloro-4-methylsulfonyl-3-(2,2,2-trifluoroethoxymethyl)benzoyl]-4,6-dihydroxycyclohexane-1,3-dione

Molecular Formula

C17H16ClF3O8S

Molecular Weight

472.812

InChI

InChI=1S/C17H16ClF3O8S/c1-30(27,28)11-3-2-7(13(18)8(11)5-29-6-17(19,20)21)14(24)12-15(25)9(22)4-10(23)16(12)26/h2-3,9-10,12,22-23H,4-6H2,1H3

InChI Key

KGPIRVWYAUCFAI-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=C(C(=C(C=C1)C(=O)C2C(=O)C(CC(C2=O)O)O)Cl)COCC(F)(F)F

Synonyms

Tembotrione metabolite AE 1417268

Identity and Structure

2-{2-Chloro-4-mesyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoyl}-4,6-dihydroxycyclohexane-1,3-dione, also known as Tembotrione, is a synthetic herbicide belonging to the class of keto-enols. Its chemical formula is C17H16ClF3O8S and its structure consists of a central cyclohexane-1,3-dione ring with two hydroxyl groups attached at positions 4 and 6. A benzoyl group is linked to the cyclohexane ring at position 2, with a chlorine atom at position 2 and a mesyl group (methylsulfonyl) at position 4. Additionally, a (2,2,2-trifluoroethoxy)methyl group is attached to the third position of the benzoyl group.

You can find images of the structure of Tembotrione on various chemistry databases such as PubChem [].

Mode of Action

The exact mode of action of Tembotrione is not fully understood, but it is believed to disrupt plant growth by inhibiting the biosynthesis of carotenoids []. Carotenoids are essential pigments for photosynthesis and play a crucial role in protecting plants from light damage. Disruption of carotenoid biosynthesis leads to the accumulation of harmful reactive oxygen species (ROS) within the plant, ultimately causing cell death.

Applications in Weed Control

Tembotrione is a selective herbicide primarily used for pre-emergence and early post-emergence control of broadleaf weeds and certain grasses in maize and other crops []. It acts by preventing the germination of weed seeds or by killing newly emerged seedlings. Tembotrione exhibits good soil persistence, providing long-lasting weed control.

Tembotrione was developed by Bayer CropScience and exhibits pre-emergence and early post-emergence herbicidal activity against a broad spectrum of broadleaf and grass weeds in corn and other crops [, ].


Molecular Structure Analysis

The key features of tembotrione's structure include:

  • A central cyclohexane-1,3-dione ring, which is a characteristic feature of cyclohexanedione herbicides and is responsible for their herbicidal activity [].
  • A chlorinated benzene ring attached to the cyclohexane-dione ring. The chlorine atom contributes to the compound's herbicidal properties [].
  • A mesyl group (SO2CH3) attached to the benzene ring. This group may influence the solubility and overall reactivity of the molecule [].
  • A trifluoroethoxymethyl group attached to the benzene ring. The presence of fluorine atoms can enhance the lipophilicity of the molecule, potentially affecting its uptake and movement within plants [].
  • Two hydroxyl groups (OH) positioned at the 4th and 6th carbons of the cyclohexane ring. These hydroxyl groups can participate in hydrogen bonding, potentially influencing the compound's interaction with biological targets [].

Chemical Reactions Analysis

The degradation pathways of tembotrione in the environment are not fully elucidated but likely involve hydrolysis and other transformation reactions mediated by soil microbes [].


Physical And Chemical Properties Analysis

Tembotrione is a white to slightly yellow crystalline solid []. Data on its melting point, boiling point, and solubility is not publicly available.

Tembotrione acts by inhibiting the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD) in susceptible weeds []. HPPD is a critical enzyme in the biosynthesis of plastoquinone, which is essential for plant photosynthesis. Inhibition of HPPD disrupts photosynthesis, leading to stunted growth and ultimately death of the weeds [].

XLogP3

1.1

Dates

Modify: 2023-08-15

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